
3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one: is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzothiopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzothiopyran derivative, the introduction of amino, methoxy, and methyl groups can be achieved through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The amino, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 3-Amino-2-methyl-quinazolin-4-one
- 4-Amino-2-methoxy-6-methyl-1,3,5-triazine
Comparison: Compared to similar compounds, 3-Amino-2-methoxy-6-methyl-4H-1-benzothiopyran-4-one stands out due to its unique benzothiopyran ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological molecules further enhances its versatility and potential for innovation.
Propriétés
Numéro CAS |
61423-80-1 |
|---|---|
Formule moléculaire |
C11H11NO2S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-amino-2-methoxy-6-methylthiochromen-4-one |
InChI |
InChI=1S/C11H11NO2S/c1-6-3-4-8-7(5-6)10(13)9(12)11(14-2)15-8/h3-5H,12H2,1-2H3 |
Clé InChI |
UIUXJCDDYJFQMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C(C2=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


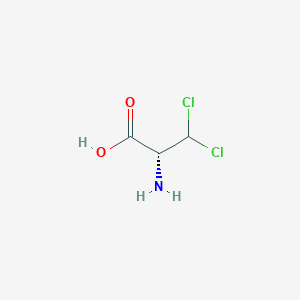

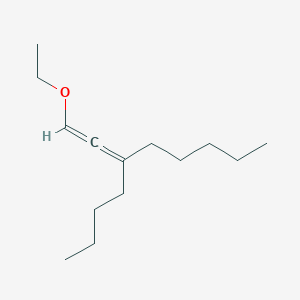
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
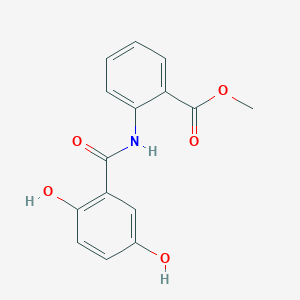

![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)

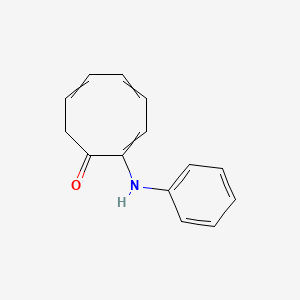
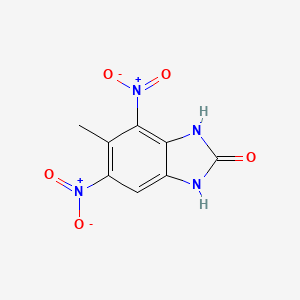

![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)


